molecular formula C10H13NO B15297468 3-Cyclopropyl-4-methoxyaniline

3-Cyclopropyl-4-methoxyaniline

Cat. No.: B15297468
M. Wt: 163.22 g/mol
InChI Key: WLLQORREGAXXHP-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methoxyaniline is an organic compound with the molecular formula C10H13NO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a cyclopropyl group and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-methoxyaniline can be achieved through several synthetic routes. One common method involves the cyclopropanation of 4-methoxyaniline. This can be done by reacting 4-methoxyaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial production, the synthesis might involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure higher yields and purity. The choice of method depends on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and cyclopropyl groups direct the incoming electrophile to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Cyclopropyl-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-methoxyaniline depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyaniline: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive.

    4-Cyclopropylaniline: Lacks the methoxy group, which can affect its solubility and reactivity.

    4-Methoxyaniline: Lacks the cyclopropyl group, affecting its steric and electronic properties.

Uniqueness

3-Cyclopropyl-4-methoxyaniline is unique due to the presence of both the cyclopropyl and methoxy groups. This combination imparts distinct steric and electronic properties, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-cyclopropyl-4-methoxyaniline

InChI

InChI=1S/C10H13NO/c1-12-10-5-4-8(11)6-9(10)7-2-3-7/h4-7H,2-3,11H2,1H3

InChI Key

WLLQORREGAXXHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)C2CC2

Origin of Product

United States

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